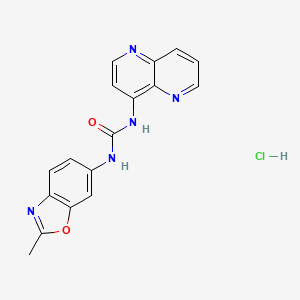
SB-334867
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SB-334867, also known as this compound, is a useful research compound. Its molecular formula is C17H14ClN5O2 and its molecular weight is 355.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Feeding Behavior and Appetite Regulation
Mechanism of Action
SB-334867's primary application lies in its ability to modulate feeding behaviors through orexin-1 receptor antagonism. Research indicates that blocking these receptors can significantly reduce cue-induced feeding. For instance, a study demonstrated that animals treated with this compound showed no significant difference in food consumption between paired and unpaired conditions during cue tests, indicating a disruption in the motivational aspects of feeding .
Case Study
In an experiment examining cue-induced feeding, rats administered this compound displayed increased Fos expression in the medial prefrontal cortex and paraventricular nucleus, suggesting altered neural activity associated with feeding cues . This finding highlights the role of orexin signaling in appetite regulation.
Motivation and Behavioral Studies
Impact on Motivation
this compound has been shown to influence motivation levels in various behavioral tasks. In a stop-signal reaction time task, acute administration of this compound reduced the motivation to perform tasks for food rewards without significantly affecting response inhibition or attention . This suggests that orexin-1 receptors play a crucial role in motivational processes.
Experimental Findings
In another study, administering higher doses of this compound resulted in a decrease in trial execution rates and an increase in trial omissions among rats, further supporting its role in reducing motivation for effortful tasks . These findings are consistent with previous literature indicating that orexin signaling is integral to reward-seeking behaviors.
Stress Responses and Physiological Effects
Cardiovascular and Thermogenic Responses
this compound has also been investigated for its effects on physiological responses to stress. Research found that pre-treatment with this compound significantly attenuated increases in heart rate and body temperature induced by stressors such as methamphetamine administration . This highlights its potential as a therapeutic agent for managing stress-related physiological responses.
Cognitive Functions
Memory and Learning Implications
The compound has been studied for its effects on cognitive functions, particularly memory acquisition and consolidation. One study reported impaired performance in the Morris water maze task among subjects treated with this compound, suggesting that orexin signaling may be crucial for certain cognitive processes . However, further research is needed to fully elucidate these effects.
Anxiety Models
Behavioral Analysis in Anxiety Contexts
this compound has been applied in models assessing anxiety-related behaviors. In rodent models such as the elevated plus maze and cat odor avoidance tests, it was observed that this compound could influence anxiety-like behaviors, although results varied depending on the specific context and parameters of the tests used .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Feeding Behavior | Reduces cue-induced feeding; alters neural activity related to appetite regulation |
| Motivation | Decreases motivation for food rewards; affects task engagement without impairing response inhibition |
| Stress Responses | Attenuates cardiovascular and thermogenic responses to stressors |
| Cognitive Functions | Impairs memory acquisition/consolidation; requires further investigation |
| Anxiety Models | Influences anxiety-like behaviors; results vary by model |
特性
分子式 |
C17H14ClN5O2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
1-(2-methyl-1,3-benzoxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea;hydrochloride |
InChI |
InChI=1S/C17H13N5O2.ClH/c1-10-20-12-5-4-11(9-15(12)24-10)21-17(23)22-14-6-8-18-13-3-2-7-19-16(13)14;/h2-9H,1H3,(H2,18,21,22,23);1H |
InChIキー |
BKZHSJNLPPAJKB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C(=NC=C3)C=CC=N4.Cl |
同義語 |
1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea 1-(2-methylbenzoxazol-6-yl)-3-(1,5)naphthyridin-4-yl urea hydrochloride SB 334867-A SB 334867A SB-334867 SB-334867-A SB-334867A SB334867A |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















